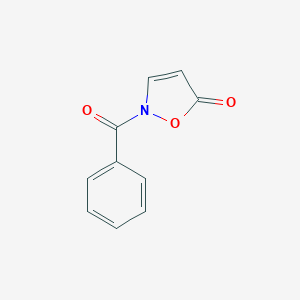
2-Benzoylisoxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylisoxazol-5(2H)-one, also known as BIC, is a heterocyclic compound that has been used in various scientific research studies due to its unique chemical properties. The compound is a derivative of isoxazole and has been found to possess numerous biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 2-Benzoylisoxazol-5(2H)-one involves the inhibition of various enzymes and proteins, resulting in the modulation of various cellular processes. 2-Benzoylisoxazol-5(2H)-one has been found to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. The inhibition of COX-2 by 2-Benzoylisoxazol-5(2H)-one results in the suppression of inflammation. 2-Benzoylisoxazol-5(2H)-one has also been found to inhibit PKC, a protein involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 2-Benzoylisoxazol-5(2H)-one results in the suppression of cancer cell growth. Additionally, 2-Benzoylisoxazol-5(2H)-one has been found to inhibit HDAC, an enzyme involved in the regulation of gene expression. The inhibition of HDAC by 2-Benzoylisoxazol-5(2H)-one results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical And Physiological Effects
2-Benzoylisoxazol-5(2H)-one has been found to possess various biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell growth, and the modulation of gene expression. 2-Benzoylisoxazol-5(2H)-one has also been found to possess anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and herpes simplex virus type 1.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its unique chemical properties, its ability to inhibit various enzymes and proteins, and its potential for drug development. However, the limitations of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its toxicity at high concentrations, its limited solubility in water, and its potential for off-target effects.
Future Directions
For the study of 2-Benzoylisoxazol-5(2H)-one include the development of more potent analogs with improved pharmacological properties, the investigation of its potential for the treatment of various diseases, including cancer and viral infections, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for the production of 2-Benzoylisoxazol-5(2H)-one and its analogs may also be an area of future research.
Synthesis Methods
The synthesis of 2-Benzoylisoxazol-5(2H)-one involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Benzoylisoxazol-5(2H)-one.
Scientific Research Applications
2-Benzoylisoxazol-5(2H)-one has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and histone deacetylase (HDAC). These activities make 2-Benzoylisoxazol-5(2H)-one a promising candidate for drug development in the treatment of various diseases.
properties
CAS RN |
174902-45-5 |
|---|---|
Product Name |
2-Benzoylisoxazol-5(2H)-one |
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-benzoyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7NO3/c12-9-6-7-11(14-9)10(13)8-4-2-1-3-5-8/h1-7H |
InChI Key |
AUPHWSUOVJCCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
synonyms |
5(2H)-Isoxazolone, 2-benzoyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



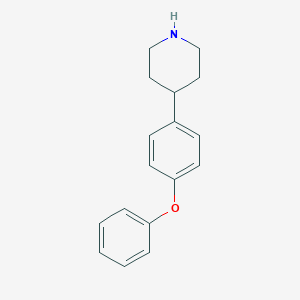
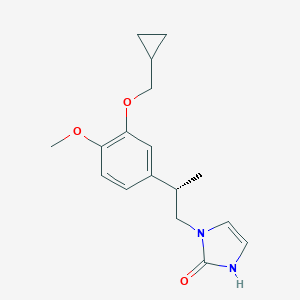
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
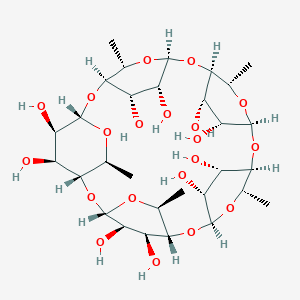
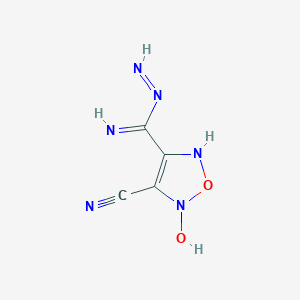
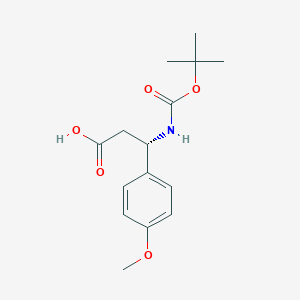
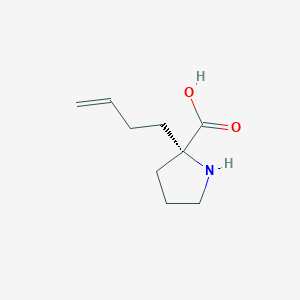
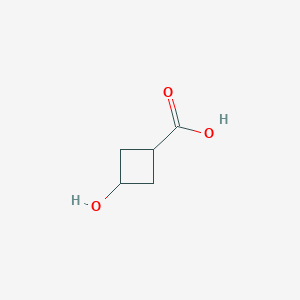
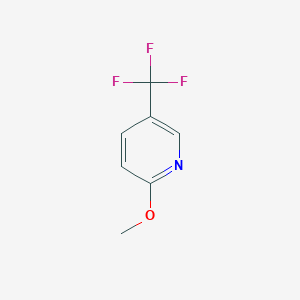
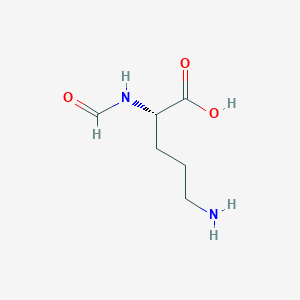
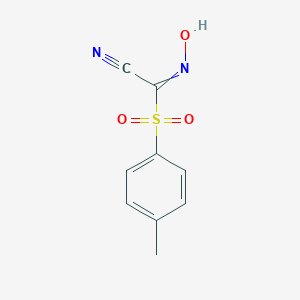
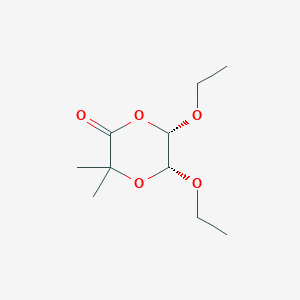
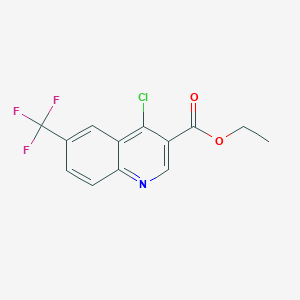
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)